molecular formula C21H29FN4O6S B2522331 N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 872722-60-6

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No. B2522331
CAS RN: 872722-60-6
M. Wt: 484.54
InChI Key: MOYQFVVKRQJKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to introduce specific functional groups. In the case of the compound "N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide," the synthesis would likely involve the formation of the oxazinan ring, the introduction of the sulfonyl group, and the coupling of the oxalamide moiety. While the provided papers do not directly describe the synthesis of this compound, they do offer insight into related synthetic methods. For instance, the synthesis of N1-(2-methyl-3-oxo-2,3-dihydro-4-pyridazinyl) sulfanilamides starting from chloromaleic anhydride suggests a method for introducing sulfanilamide groups into heterocyclic compounds . This knowledge could be applied to the synthesis of the sulfonyl component of the target compound.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. Single-crystal X-ray structural analysis is a powerful tool for determining the precise arrangement of atoms within a molecule. For example, the structure of N-(3-Thenoyl)fluorosulfonimide was elucidated using this technique, revealing a pattern of strong intermolecular hydrogen-bonding . Although the molecular structure of the compound is not provided, similar analytical techniques could be used to determine its structure, which would likely feature hydrogen bonding given the presence of amide groups.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The compound contains several reactive moieties, such as the sulfonyl group, which can participate in various chemical reactions. The synthesis of N-(3-Thenoyl)fluorosulfonimide and its subsequent reactions, including hydrogen reduction, provide an example of how specific functional groups behave under certain conditions . This information can be extrapolated to predict the reactivity of the sulfonyl group in the target compound.

Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and acidity are important for the practical application of a compound. The pKa value of N-(3-Thenoyl)fluorosulfonimide is reported to be 2.4, indicating its strength as a nitrogen acid . This property is relevant when considering the acidity of the amide protons in the compound of interest. Additionally, the electrochemical behavior of compounds can be assessed through electrochemical studies, as demonstrated by the electroinactive nature of N-(3-Thenoyl)fluorosulfonimide over a 2 V range . Similar studies could be conducted on the target compound to determine its electrochemical properties.

Scientific Research Applications

Synthesis and Radiochemical Applications

Compounds with structural elements akin to the one have been synthesized for purposes such as imaging dopamine D4 receptors using electrophilic fluorination. Such synthesis processes, involving complex organic transformations, highlight the potential application of these compounds in developing radiopharmaceuticals for neurological studies (Eskola et al., 2002).

Material Science and Polymer Chemistry

The development of novel polymers incorporating sulfone and fluoro groups indicates the role of such compounds in creating materials with unique properties. For instance, fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, showcasing applications in creating materials with high thermal stability, low dielectric constants, and transparency in the ultraviolet–visible spectrum (Xiao-Ling Liu et al., 2013).

Medicinal Chemistry and Drug Design

Compounds featuring sulfonyl and fluoro groups are prominent in medicinal chemistry, where they are explored for their therapeutic potential. Research into nonsteroidal antiandrogens, for instance, has led to the discovery of compounds acting as pure antagonists or partial agonists, showing the versatility of these functional groups in modulating biological activity (Tucker et al., 1988).

Electrophoretic and Biocompatible Materials

The synthesis of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, and their application in hybrid materials with bioactive glass, underscores the compound's potential in biomedical engineering and tissue regeneration (Hayashi & Takasu, 2015).

properties

IUPAC Name

N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN4O6S/c1-15-13-16(6-7-17(15)22)33(30,31)26-11-4-12-32-19(26)14-24-21(29)20(28)23-8-3-10-25-9-2-5-18(25)27/h6-7,13,19H,2-5,8-12,14H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYQFVVKRQJKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3CCCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.